molecular formula C11H16N2O2S B1351887 1-(Phenylsulfonyl)piperidin-4-amine CAS No. 228259-70-9

1-(Phenylsulfonyl)piperidin-4-amine

Cat. No. B1351887
M. Wt: 240.32 g/mol
InChI Key: JKYZVBQALRYBKE-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidin-4-amine is a chemical compound with the CAS Number: 228259-70-9. It has a molecular weight of 240.33 and its IUPAC name is 1-(phenylsulfonyl)-4-piperidinamine . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)piperidin-4-amine is represented by the linear formula C11H16N2O2S . The Inchi Code for this compound is 1S/C11H16N2O2S/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)piperidin-4-amine is a solid at room temperature . It has a molecular weight of 240.33 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Pharmaceutical Applications

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Antimalarial Applications

    • Emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
    • Fourteen synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-(benzenesulfonyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYZVBQALRYBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406497
Record name 1-(phenylsulfonyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)piperidin-4-amine

CAS RN

228259-70-9
Record name 1-(phenylsulfonyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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